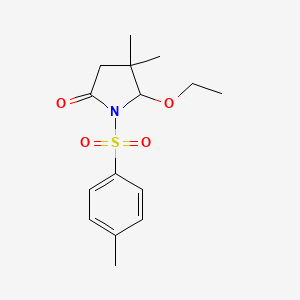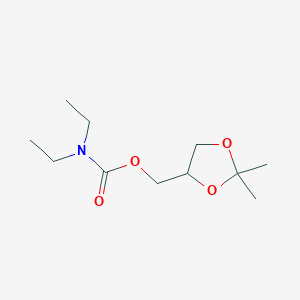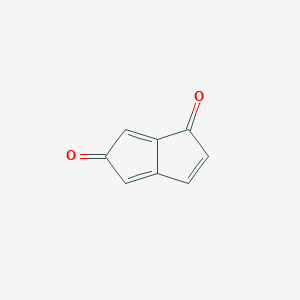
Pentalene-1,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentalene-1,5-dione is a fascinating compound that has garnered significant interest in the scientific community due to its unique structure and properties. It is a derivative of pentalene, a polycyclic hydrocarbon composed of two fused cyclopentadiene rings. This compound is characterized by the presence of two ketone groups at the 1 and 5 positions of the pentalene ring system. This compound is known for its antiaromatic nature, which contributes to its high reactivity and unique chemical behavior .
Preparation Methods
The synthesis of pentalene-1,5-dione involves several steps and can be achieved through various synthetic routes. One common method involves the oxidation of pentalene derivatives using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions typically require an acidic medium and elevated temperatures to facilitate the oxidation process .
In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum can be employed to promote the oxidation of pentalene derivatives under milder conditions, reducing the need for harsh reagents and extreme reaction conditions .
Chemical Reactions Analysis
Pentalene-1,5-dione undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be further oxidized to form pentalenoquinones, which are quinone derivatives of pentalene.
Reduction: The reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions with nucleophiles such as amines or thiols.
Scientific Research Applications
Pentalene-1,5-dione has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and materials science.
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound derivatives have been investigated for their potential as enzyme inhibitors and therapeutic agents.
Materials Science: this compound and its derivatives are also explored for their potential use in materials science.
Mechanism of Action
The mechanism of action of pentalene-1,5-dione involves its interaction with various molecular targets and pathways. Due to its antiaromatic nature, this compound can participate in electron transfer reactions, which can modulate the activity of enzymes and other proteins. Additionally, its ability to form reactive intermediates allows it to interact with nucleophiles and electrophiles, leading to the formation of covalent bonds with biological molecules .
Comparison with Similar Compounds
Pentalene-1,5-dione can be compared with other similar compounds, such as pentalenoquinones and dibenzopentalenes.
Properties
CAS No. |
395640-72-9 |
|---|---|
Molecular Formula |
C8H4O2 |
Molecular Weight |
132.12 g/mol |
IUPAC Name |
pentalene-1,5-dione |
InChI |
InChI=1S/C8H4O2/c9-6-3-5-1-2-8(10)7(5)4-6/h1-4H |
InChI Key |
AWXVRYCGEZPDSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C2=CC(=O)C=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


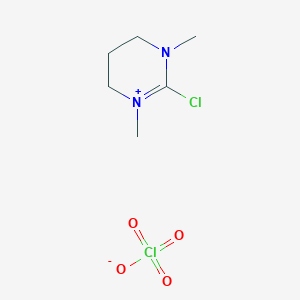
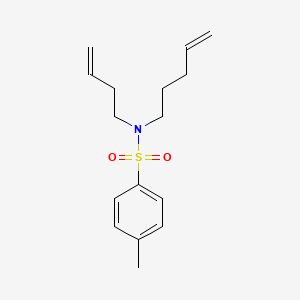
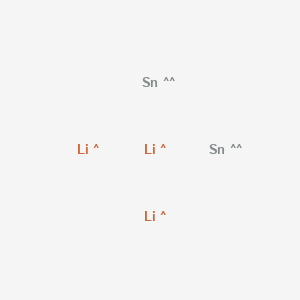

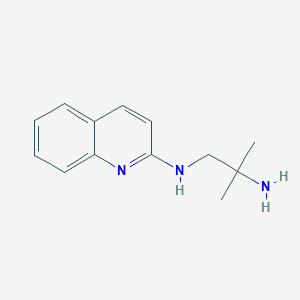
![2,4(1H,3H)-Pyrimidinedione, 1-[(2,6-difluorophenyl)methyl]-3-phenyl-](/img/structure/B14254863.png)
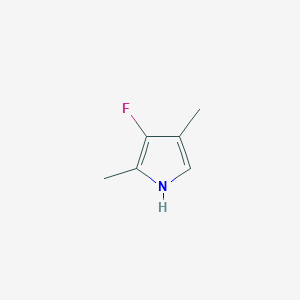
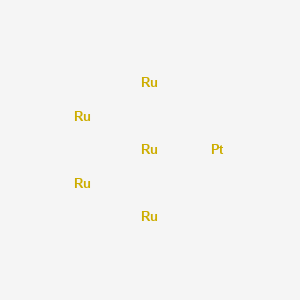

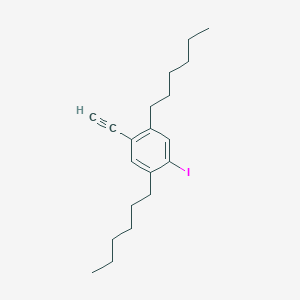
![3-[Diethyl(methoxy)silyl]propyl 2-methylprop-2-enoate](/img/structure/B14254889.png)
